molecular formula C9H14N2O2 B13195184 3-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one

3-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13195184
M. Wt: 182.22 g/mol
InChI Key: INJZFNGPYLZAJL-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the class of pyridones. This compound is characterized by its unique structure, which includes an amino group, a methoxyethyl group, and a methyl group attached to a dihydropyridinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The amino and methoxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridones, hydrogenated derivatives, and oxo compounds, each with distinct chemical and physical properties.

Scientific Research Applications

3-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the dihydropyridinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one
  • 3-Amino-1-(2-ethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one
  • 3-Amino-1-(2-methoxyethyl)-5-methyl-1,2-dihydropyridin-2-one

Uniqueness

3-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-amino-1-(2-methoxyethyl)-6-methylpyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-7-3-4-8(10)9(12)11(7)5-6-13-2/h3-4H,5-6,10H2,1-2H3

InChI Key

INJZFNGPYLZAJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1CCOC)N

Origin of Product

United States

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